Technical Guide: 1-(4-Methoxypyridin-3-yl)ethanone (CAS No. 191725-82-3)
Technical Guide: 1-(4-Methoxypyridin-3-yl)ethanone (CAS No. 191725-82-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a consolidated overview of the known properties and data for the chemical compound 1-(4-Methoxypyridin-3-yl)ethanone, CAS Number 191725-82-3. This document is intended to serve as a foundational resource for researchers in medicinal chemistry, synthetic organic chemistry, and drug development. It compiles available physicochemical data and notes the current landscape of experimental and biological information.
Chemical Identity and Physical Properties
1-(4-Methoxypyridin-3-yl)ethanone is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds widely utilized as scaffolds in the development of pharmaceuticals and other bioactive molecules. The placement of the methoxy and acetyl groups on the pyridine ring influences its electronic properties, reactivity, and potential biological interactions. It is often used as a pharmaceutical intermediate in organic synthesis.[1]
Table 1: General and Physicochemical Properties of 1-(4-Methoxypyridin-3-yl)ethanone
| Property | Value | Source |
| CAS Number | 191725-82-3 | [1] |
| IUPAC Name | 1-(4-methoxypyridin-3-yl)ethanone | [1] |
| Molecular Formula | C₈H₉NO₂ | |
| Molecular Weight | 151.16 g/mol | |
| SMILES String | CC(=O)c1c(OC)ccnc1 | [1] |
| Boiling Point | 264.2 ± 20.0 °C at 760 mmHg (Predicted) | |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available |
Note: Some physical properties are based on computational predictions and have not been experimentally verified in available literature.
Spectroscopic Data
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 1-(4-Methoxypyridin-3-yl)ethanone are not extensively documented in peer-reviewed literature, its structure suggests that it can be prepared through established synthetic methodologies for pyridine derivatives. A plausible synthetic route could involve the functionalization of a pre-existing methoxypyridine scaffold.
Below is a generalized, hypothetical workflow for the synthesis of a substituted pyridine like 1-(4-Methoxypyridin-3-yl)ethanone. This is not a validated protocol for this specific compound but illustrates a potential synthetic logic.
Figure 1. A hypothetical synthetic workflow for the preparation of 1-(4-Methoxypyridin-3-yl)ethanone.
Biological Activity and Applications
There is currently a lack of published data regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for 1-(4-Methoxypyridin-3-yl)ethanone. However, the methoxypyridine scaffold is a known pharmacophore present in various biologically active molecules. For instance, some sulfonamide methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy.[2] The biological potential of 1-(4-Methoxypyridin-3-yl)ethanone would require dedicated screening and bioassays.
Given its role as a synthetic intermediate, this compound is likely utilized in the construction of more complex molecules for drug discovery campaigns. The acetyl and methoxy groups provide reactive handles for further chemical modifications.
Safety and Handling
Based on the GHS symbol (GHS07) provided by suppliers, 1-(4-Methoxypyridin-3-yl)ethanone should be handled with care.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Directions
1-(4-Methoxypyridin-3-yl)ethanone (CAS No. 191725-82-3) is a chemical intermediate with limited publicly available data. This guide summarizes the existing information on its chemical identity and predicted properties. A significant opportunity exists for the scientific community to characterize this compound more thoroughly. Future work should focus on:
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Experimental determination of physicochemical properties: Acquiring experimental data for melting point, boiling point, and solubility.
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Full spectroscopic characterization: Publishing detailed ¹H NMR, ¹³C NMR, MS, and IR spectral data.
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Development and publication of synthetic protocols: Detailing efficient and scalable synthesis methods.
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Biological screening: Investigating its potential biological activities through a range of bioassays to explore its therapeutic potential.
The elucidation of these data points will be invaluable for its application in medicinal chemistry and materials science.
